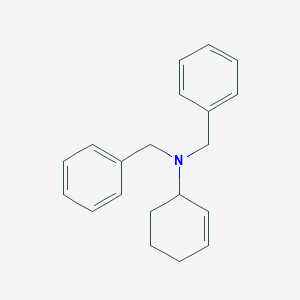

Dibenzyl(2-cyclohexenyl)amine

Description

Dibenzyl(2-cyclohexenyl)amine is a tertiary amine characterized by two benzyl groups and a 2-cyclohexenyl substituent attached to a central nitrogen atom. Dibenzyl amines are known for their stability, low water solubility (~0.05 g/L), and compatibility with organic solvents like alcohol and ether . The introduction of a cyclohexenyl group may enhance steric effects and alter electronic properties, influencing reactivity and bioactivity.

Properties

IUPAC Name |

N,N-dibenzylcyclohex-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-2,4-8,10-14,20H,3,9,15-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWGQBZLGREBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which Dibenzyl(2-cyclohexenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Substituents | LogP |

|---|---|---|---|---|---|

| Dibenzyl(2-cyclohexenyl)amine* | C₂₀H₂₁N | 275.39 | ~0.05 g/L (inferred) | Benzyl (×2), 2-cyclohexenyl | ~3.2† |

| Dibenzyl amine | C₁₄H₁₅N | 197.28 | 0.05 g/L | Benzyl (×2) | 2.67 |

| (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine | C₂₀H₂₃N | 277.41 | Low (organic solvents) | Benzyl, 1-phenylethyl, cyclohexanamine | ~3.5‡ |

| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Low | Phenyl (×2), ethyl | 3.1 |

*Inferred properties based on structural analogs. †Estimated using group contribution methods. ‡Predicted from substituent effects.

Research Findings and Challenges

- Stability : Dibenzyl amines show stability in rodent liver microsomes, suggesting metabolic resilience . Cyclohexenyl derivatives may face oxidation of the cyclohexene ring, requiring further stability studies.

- Reactivity : Bulky amines like di-isopropylamine resist reactions under aqueous conditions , implying that Dibenzyl(2-cyclohexenyl)amine’s steric bulk might limit its participation in certain nucleophilic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.